![molecular formula C11H20Br2N2O2 B13997933 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide CAS No. 91354-64-2](/img/structure/B13997933.png)
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide is a complex organic compound with the molecular formula C11H20Br2N2O2. This compound is characterized by the presence of bromine atoms and amide groups, making it a significant molecule in various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide typically involves the reaction of 3-bromopropanoic acid with 1,5-diaminopentane. The reaction proceeds through the formation of an intermediate amide, which is then further brominated to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The amide groups can be reduced to amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone.
Reduction: Reagents like lithium aluminum hydride in ether.
Oxidation: Reagents like potassium permanganate in aqueous solution.
Major Products
Substitution: Formation of iodinated derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide involves its interaction with specific molecular targets. The bromine atoms and amide groups facilitate binding to proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 3-bromo-N-(3-chlorophenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. The presence of multiple bromine atoms and amide groups enhances its versatility in various applications .
Propiedades
Número CAS |
91354-64-2 |
|---|---|
Fórmula molecular |
C11H20Br2N2O2 |
Peso molecular |
372.10 g/mol |
Nombre IUPAC |
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide |
InChI |
InChI=1S/C11H20Br2N2O2/c12-6-4-10(16)14-8-2-1-3-9-15-11(17)5-7-13/h1-9H2,(H,14,16)(H,15,17) |
Clave InChI |
FGBVPTUEMSVUFH-UHFFFAOYSA-N |
SMILES canónico |
C(CCNC(=O)CCBr)CCNC(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)

![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)
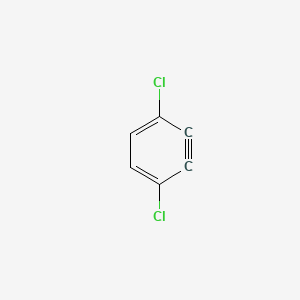
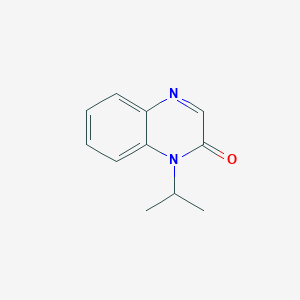

![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)
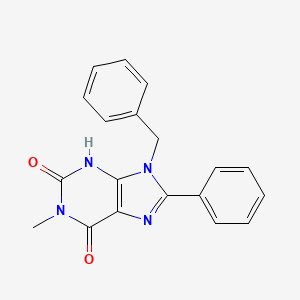
![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
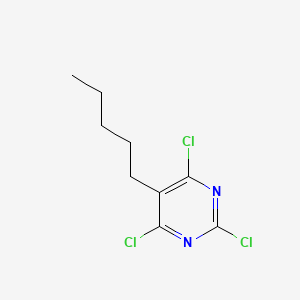
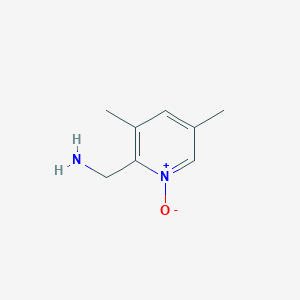
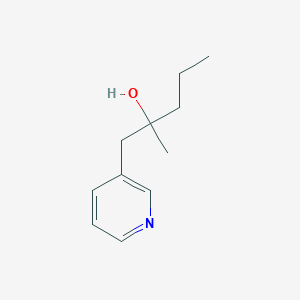
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
